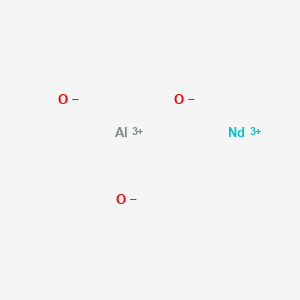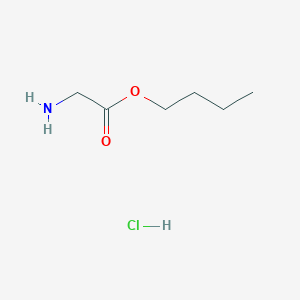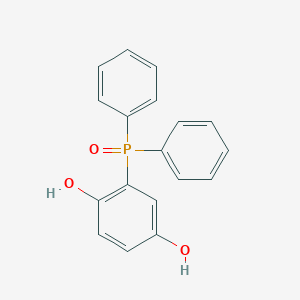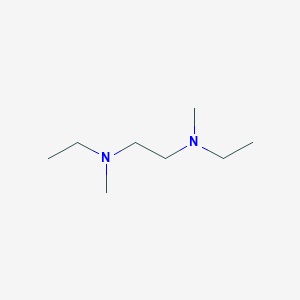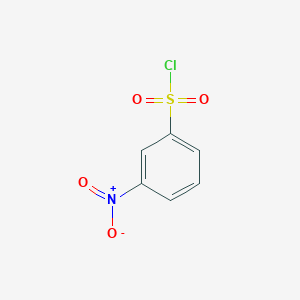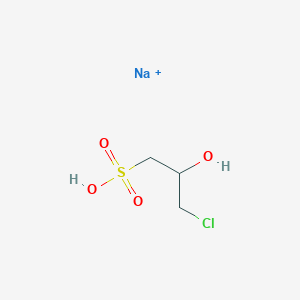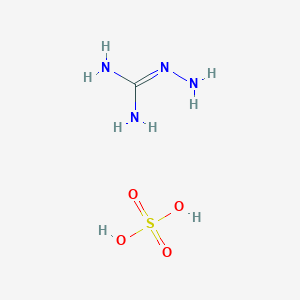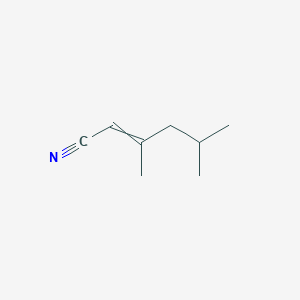
3,5-Dimethylhex-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylhex-2-enenitrile is a chemical compound with the molecular formula C8H13N. It is a colorless liquid with a fruity odor. This compound is widely used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethylhex-2-enenitrile is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the cyano group (-CN) in its structure.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3,5-Dimethylhex-2-enenitrile. However, it is known to be toxic and can cause skin and eye irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-Dimethylhex-2-enenitrile in laboratory experiments is its unique chemical properties. It is a versatile compound that can be used in various chemical reactions. However, its toxicity and potential health hazards make it challenging to handle in the laboratory.
Orientations Futures
There are several future directions for the use of 3,5-Dimethylhex-2-enenitrile in scientific research. One direction is the development of new materials such as advanced polymers and coatings. Another direction is the synthesis of new pharmaceutical compounds for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action and potential health hazards associated with this compound.
Conclusion:
In conclusion, 3,5-Dimethylhex-2-enenitrile is a versatile chemical compound that is widely used in various scientific research applications. Its unique chemical properties make it a valuable building block for the synthesis of various organic compounds. However, its toxicity and potential health hazards make it challenging to handle in the laboratory. Further studies are needed to understand its mechanism of action and potential health hazards associated with this compound.
Méthodes De Synthèse
The synthesis of 3,5-Dimethylhex-2-enenitrile can be achieved through the reaction of 2,3-dimethyl-1,3-butadiene with hydrogen cyanide in the presence of a catalyst. This reaction produces 3,5-Dimethylhex-2-enenitrile as the main product.
Applications De Recherche Scientifique
3,5-Dimethylhex-2-enenitrile is widely used in scientific research applications such as organic synthesis, material science, and medicinal chemistry. It is used as a building block for the synthesis of various organic compounds. It is also used in the development of new materials such as polymers and coatings. In medicinal chemistry, 3,5-Dimethylhex-2-enenitrile is used as a starting material for the synthesis of pharmaceutical compounds.
Propriétés
Numéro CAS |
14368-39-9 |
|---|---|
Nom du produit |
3,5-Dimethylhex-2-enenitrile |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
3,5-dimethylhex-2-enenitrile |
InChI |
InChI=1S/C8H13N/c1-7(2)6-8(3)4-5-9/h4,7H,6H2,1-3H3 |
Clé InChI |
KMZKRGSNSZTFDC-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C/C(=C\C#N)/C |
SMILES |
CC(C)CC(=CC#N)C |
SMILES canonique |
CC(C)CC(=CC#N)C |
Synonymes |
(Z)-3,5-dimethylhex-2-enenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



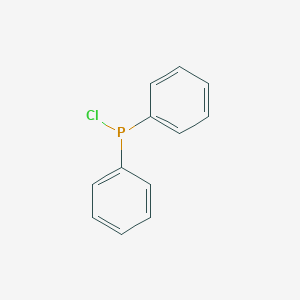
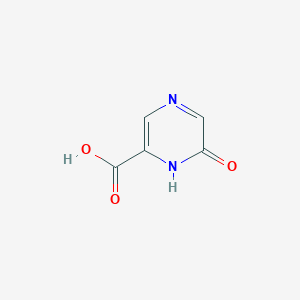
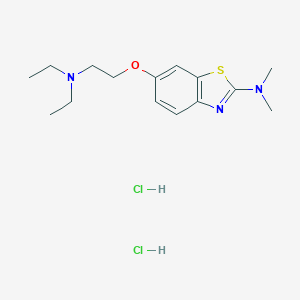
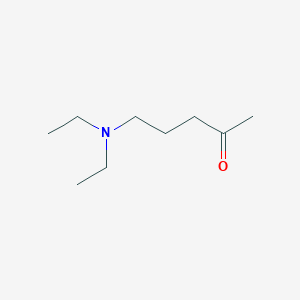
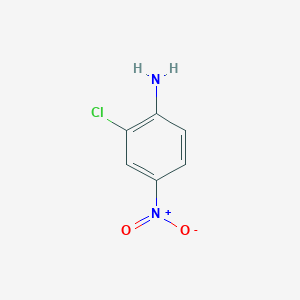
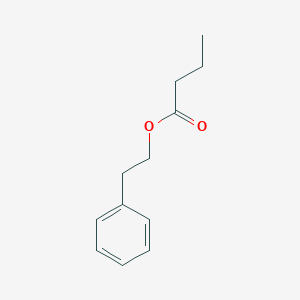
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)
